molecular formula C22H30N4O2S B12184815 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide

Cat. No.: B12184815
M. Wt: 414.6 g/mol
InChI Key: BSNBOOJNCWWRLD-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide is a complex organic compound with a unique structure that includes a benzisothiazole ring, a piperazine ring, and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cycloheptyl group via an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzisothiazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or bind to neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]phenylamine
  • N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1H-indole-3-carboxamide

Uniqueness

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cycloheptyl-4-oxobutanamide

InChI

InChI=1S/C22H30N4O2S/c27-20(23-17-7-3-1-2-4-8-17)11-12-21(28)25-13-15-26(16-14-25)22-18-9-5-6-10-19(18)29-24-22/h5-6,9-10,17H,1-4,7-8,11-16H2,(H,23,27)

InChI Key

BSNBOOJNCWWRLD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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